Unique Ortho-Functionalization: Chelation & Reactivity
The primary differentiating factor of 5-Amino-4-hydroxynicotinonitrile is its specific substitution pattern on the pyridine ring. It is the only isomer in its immediate class that possesses an amino group ortho to a hydroxyl group on a nicotinonitrile core . This arrangement is critical for forming intramolecular hydrogen bonds and acting as a bidentate ligand or a precursor to fused heterocycles, a feature absent in the mono-substituted analogs 4-hydroxynicotinonitrile and 5-aminonicotinonitrile [1].
| Evidence Dimension | Structural Feature / Substitution Pattern |
|---|---|
| Target Compound Data | 5-Amino-4-hydroxy substitution pattern on nicotinonitrile core |
| Comparator Or Baseline | 4-hydroxynicotinonitrile (CAS 89324-16-3) and 5-aminonicotinonitrile (CAS 13600-47-0) |
| Quantified Difference | Qualitative difference in the ability to engage in ortho-specific intramolecular interactions and cyclization reactions. |
| Conditions | N/A (This is a structural comparison) |
Why This Matters
This unique substitution pattern makes the compound a non-interchangeable starting material for synthesizing specific chemotypes, such as fused pyrimidine or pyrazine rings, which are privileged structures in medicinal chemistry.
- [1] ChemWhat. (2017). 5-AMINO-3-PYRIDINECARBONITRILE CAS#: 13600-47-0. View Source
